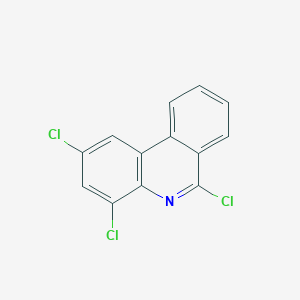
2,4,6-Trichlorophenanthridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichlorophenanthridine is a chlorinated aromatic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of three chlorine atoms attached to the phenanthridine ring, which significantly influences its reactivity and stability.
準備方法
The synthesis of 2,4,6-Trichlorophenanthridine typically involves the chlorination of phenanthridine. One common method is the direct chlorination of phenanthridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 4, and 6 positions.
Industrial production methods may involve more advanced techniques such as catalytic chlorination using specialized reactors to achieve higher yields and purity. These methods are designed to optimize reaction conditions, including temperature, pressure, and the concentration of reactants, to produce this compound efficiently.
化学反応の分析
2,4,6-Trichlorophenanthridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions and can be catalyzed by bases or transition metals.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dechlorinated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: this compound can participate in coupling reactions with aryl or alkyl halides to form more complex aromatic compounds. These reactions often require palladium or nickel catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminophenanthridines, while oxidation may produce phenanthridinones.
科学的研究の応用
2,4,6-Trichlorophenanthridine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
作用機序
The mechanism of action of 2,4,6-Trichlorophenanthridine involves its interaction with specific molecular targets. The chlorine atoms enhance the compound’s electrophilicity, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially disrupting cellular processes. The exact pathways and targets depend on the specific application and the nature of the derivatives used.
類似化合物との比較
2,4,6-Trichlorophenanthridine can be compared with other chlorinated aromatic compounds such as 2,4,6-Trichlorophenol and 2,4,6-Trichloro-1,3,5-triazine. While all these compounds contain three chlorine atoms, their chemical structures and reactivities differ significantly.
2,4,6-Trichlorophenol: This compound is known for its use as a pesticide and disinfectant. It undergoes similar substitution reactions but has different biological activities and applications.
2,4,6-Trichloro-1,3,5-triazine: Commonly used in the synthesis of herbicides and dyes, this compound exhibits distinct reactivity due to the presence of a triazine ring.
The uniqueness of this compound lies in its phenanthridine core, which imparts specific electronic and steric properties, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
38052-82-3 |
|---|---|
分子式 |
C13H6Cl3N |
分子量 |
282.5 g/mol |
IUPAC名 |
2,4,6-trichlorophenanthridine |
InChI |
InChI=1S/C13H6Cl3N/c14-7-5-10-8-3-1-2-4-9(8)13(16)17-12(10)11(15)6-7/h1-6H |
InChIキー |
XZCKKRZUGXGKNN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C(=CC(=C3)Cl)Cl)N=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


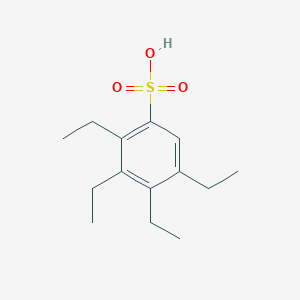
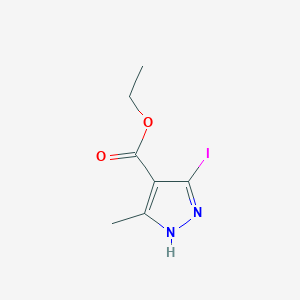



![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)
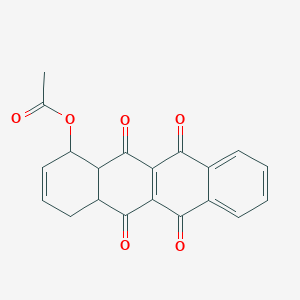
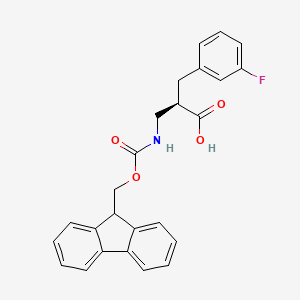


![4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-](/img/structure/B13991971.png)

![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)

